molecular formula C19H16N2O3 B4408637 N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4408637
M. Wt: 320.3 g/mol
InChI Key: VDYCUSHKQJNELP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a quinoline moiety and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methylquinoline and 1,4-benzodioxine derivatives. The synthesis may involve:

    Nitration and Reduction: Nitration of 2-methylquinoline followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with a benzodioxine derivative under specific conditions to form the desired carboxamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amine derivatives.

Scientific Research Applications

N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or proteins, leading to changes in cellular processes. The benzodioxine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-quinolinyl)-2-furamide
  • N-(2-methyl-5-quinolinyl)-4-(3-thienyl)benzamide
  • 3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide

Uniqueness

N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a quinoline moiety and a benzodioxine ring This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-5-7-14-15(20-12)3-2-4-16(14)21-19(22)13-6-8-17-18(11-13)24-10-9-23-17/h2-8,11H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCUSHKQJNELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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